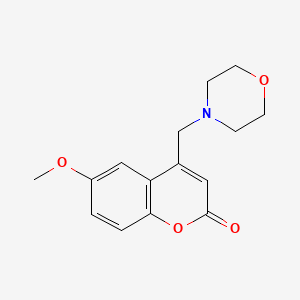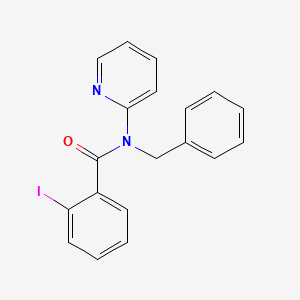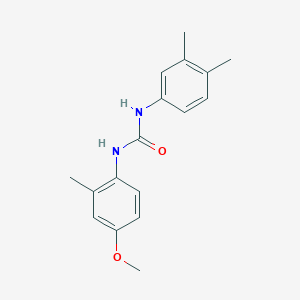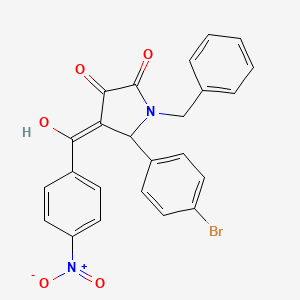![molecular formula C18H25NO4 B5345743 methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5345743.png)
methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate, also known as DMPP, is a chemical compound that has found widespread use in scientific research. DMPP is a potent and selective agonist for the muscarinic acetylcholine receptor subtype M1, which plays a critical role in cognitive processes such as learning and memory.
作用机制
Methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate acts as a selective agonist for the M1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system and peripheral tissues. Activation of the M1 receptor by this compound leads to the activation of intracellular signaling pathways that mediate the physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to enhance cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has been shown to increase gastrointestinal motility and decrease blood pressure in animal models.
实验室实验的优点和局限性
Methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate is a potent and selective agonist for the M1 receptor, which makes it a valuable tool for investigating the role of the M1 receptor in various physiological and pathological processes. However, this compound has a short half-life and is rapidly metabolized in vivo, which limits its usefulness in long-term studies.
未来方向
For methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate research include the development of more stable analogs of this compound that can be used in long-term studies. The development of more selective agonists and antagonists for the M1 receptor will also be valuable for investigating the role of the M1 receptor in various physiological and pathological processes. The use of this compound in combination with other drugs or therapies may also be explored as a potential treatment for various diseases.
合成方法
The synthesis of methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate involves a multi-step process that starts with the reaction of 2,5-dimethylphenol with propionyl chloride to yield 2-(2,5-dimethylphenoxy)propanoic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is reacted with piperidine to form the ester this compound. The overall yield of this compound is approximately 50%.
科学研究应用
Methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has been extensively used in scientific research as a tool to investigate the role of the M1 receptor in various physiological and pathological processes. This compound has been shown to enhance cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been used to investigate the role of the M1 receptor in the regulation of glucose homeostasis, cardiovascular function, and gastrointestinal motility.
属性
IUPAC Name |
methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-12-5-6-13(2)16(11-12)23-14(3)17(20)19-9-7-15(8-10-19)18(21)22-4/h5-6,11,14-15H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUCYMFOGQXGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)N2CCC(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5345665.png)
![2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5345672.png)
![6-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5345683.png)

![N-methyl-1-[2-(4-morpholinyl)-1,3-thiazol-5-yl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5345695.png)



![6-(1,3-benzodioxol-5-yl)-N-[(1-isobutylpyrrolidin-3-yl)methyl]nicotinamide](/img/structure/B5345741.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5345745.png)
![2,6-dimethoxy-N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5345751.png)
![rel-(3S,4S)-4-(dimethylamino)-1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5345756.png)
![1-benzyl-N-[1-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5345767.png)
